4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
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Description
4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives Formation
The compound 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is related to the thieno[2,3-d]pyrimidine class, which is known for its versatile chemical applications. Research indicates the synthesis of derivatives like 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts and their reduction products for various applications (Tolkunov et al., 2013). Similarly, Tetrahydrobenzo[b]thiophene and Tetrahydrobenzothienopyrimidine derivatives were synthesized under microwave irradiation, indicating the potential for efficient and diverse chemical synthesis methods (Abdalha et al., 2011).
Inhibitory and Binding Applications
The molecule's structure is conducive to binding and inhibitory functions. For instance, certain derivatives have shown potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating its potential in biomedical applications (Gangjee et al., 2008). Also, the binding mode of certain thieno[2,3-d]pyrimidine derivatives to DHFR and NADPH has been elucidated through X-ray crystal structures, providing insights into their mechanism of action as potential antitumor agents (Gangjee et al., 2009).
Quantum Chemical Studies
The reactions and properties of certain thieno[2,3-d]pyrimidin-4-one series derivatives have been studied through quantum chemical calculations, shedding light on the reaction routes with nitrating agents and the factors governing the reactions' direction (Mamarakhmonov et al., 2016).
Properties
IUPAC Name |
4-[[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-14-3-7-16(8-4-14)18-12-28-20-19(18)21(25)24(13-23-20)11-15-5-9-17(10-6-15)22(26)27/h3-10,12-13H,2,11H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIPQUOIDNLFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.